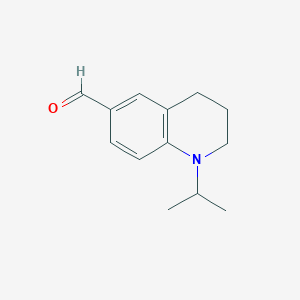

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde

Description

Properties

IUPAC Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIVOFOKXXHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390143 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179406-88-3 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the N-isopropylation of 1,2,3,4-tetrahydroquinoline via reductive amination, followed by a regioselective formylation at the C6 position utilizing the Vilsmeier-Haack reaction. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate replication and further investigation by researchers in the field.

Synthetic Strategy Overview

The synthesis of the target compound, 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, is achieved through a sequential two-step process. The first step involves the introduction of an isopropyl group at the nitrogen atom of the 1,2,3,4-tetrahydroquinoline core. This is accomplished through a reductive amination reaction with acetone. The resulting intermediate, 1-Isopropyl-1,2,3,4-tetrahydroquinoline, is then subjected to a Vilsmeier-Haack formylation. This classic reaction introduces a formyl (-CHO) group onto the electron-rich aromatic ring, with a high degree of regioselectivity for the para-position relative to the activating amino group, thus yielding the desired product.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline

This procedure details the N-alkylation of 1,2,3,4-tetrahydroquinoline using acetone in a reductive amination protocol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,2,3,4-Tetrahydroquinoline | Reagent Grade, 98% | Sigma-Aldrich |

| Acetone | ACS Grade | Fisher Scientific |

| Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | 97% | Acros Organics |

| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous | J.T. Baker |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |

Procedure:

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM), acetone (1.2 eq) is added.

-

The mixture is stirred at room temperature for 10 minutes.

-

Titanium(IV) isopropoxide (1.5 eq) is added dropwise to the reaction mixture, and stirring is continued for 2 hours at room temperature.

-

The reaction is then cooled to 0 °C, and ethanol is added, followed by the portion-wise addition of sodium borohydride (1.5 eq).

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Isopropyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data:

| Parameter | Value |

| Reaction Scale | 10 mmol |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 14 hours |

| Work-up | Aqueous Quench and Extraction |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 85-95% |

Step 2: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

This procedure outlines the formylation of 1-Isopropyl-1,2,3,4-tetrahydroquinoline using the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of reactive aromatic and heteroaromatic substrates[1][2]. The reaction involves an electrophilic substitution of the activated aromatic ring with a halomethyleniminium salt, known as the Vilsmeier reagent[1].

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-Isopropyl-1,2,3,4-tetrahydroquinoline | Synthesized in Step 1 | - |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | 99% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | J.T. Baker |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-Isopropyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

The mixture is stirred for an additional 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Quantitative Data:

| Parameter | Value |

| Reaction Scale | 5 mmol |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Reflux |

| Reaction Time | 5-7 hours |

| Work-up | Basic Aqueous Quench and Extraction |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 70-85% |

Visualizations

Signaling Pathway: Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich tetrahydroquinoline ring. The resulting iminium salt is subsequently hydrolyzed to afford the final aldehyde product.

References

An In-Depth Technical Guide to 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, a hypothetical synthetic approach, and the potential biological significance of this specific molecule, based on available data and the broader understanding of related compounds.

Chemical and Physical Properties

Detailed experimental data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not extensively available in public literature. However, its basic identifiers have been established.

| Property | Value | Source |

| CAS Number | 179406-88-3 | [4][5] |

| Molecular Formula | C₁₃H₁₇NO | |

| Molecular Weight | 203.28 g/mol | |

| IUPAC Name | 1-isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | N/A |

| Synonyms | 1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | [6] |

A Safety Data Sheet (SDS) for this compound indicates that it may be an irritant and potentially harmful if ingested or inhaled.[7] It is recommended to handle this chemical in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing.[7]

Hypothetical Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has not been published, a plausible synthetic route can be devised based on established methods for quinoline and tetrahydroquinoline synthesis, such as the Skraup-Doebner-von Miller reaction.[8][9][10][11][12] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 4-aminobenzaldehyde and a suitable α,β-unsaturated ketone derived from isobutyraldehyde.

Caption: Retrosynthetic approach for the target molecule.

Hypothetical Experimental Protocol: Skraup-Doebner-von Miller Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Materials:

-

4-Aminobenzaldehyde

-

An α,β-unsaturated ketone (e.g., 4-methylpent-3-en-2-one)

-

Aniline (or a derivative as a hydrogen acceptor)

-

Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

-

Reducing agent (e.g., sodium borohydride or catalytic hydrogenation)

-

Appropriate solvents (e.g., ethanol, toluene)[13]

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-aminobenzaldehyde in a suitable solvent.

-

Slowly add the α,β-unsaturated ketone to the solution.

-

Carefully add the acid catalyst to the reaction mixture while cooling in an ice bath.

-

Add a hydrogen acceptor, such as aniline or nitrobenzene.[8]

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the crude product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude quinoline intermediate.

-

Reduction: Dissolve the crude quinoline intermediate in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

-

Stir the reaction mixture at room temperature until the reduction is complete.

-

Purification: Quench the reaction with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography on silica gel to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Caption: Hypothetical synthesis workflow.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are known to exhibit a broad range of pharmacological properties.[1][2][14][15] These include:

-

Antitubercular Activity: Some substituted tetrahydroisoquinolines have shown efficacy as inhibitors of Mycobacterium tuberculosis, targeting enzymes like ATP synthase.[1]

-

Anticancer Activity: Various tetrahydroisoquinoline analogs have demonstrated cytotoxic effects against different cancer cell lines.[14]

-

Antiviral and Antibacterial Properties: The tetrahydroisoquinoline nucleus is a core component of several compounds with reported antiviral and antibacterial activities.[14]

-

Neurological Activity: Certain tetrahydroisoquinoline derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and neuroprotective properties.[2]

Given the presence of the tetrahydroquinoline core, it is plausible that 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde could be a candidate for screening in various biological assays to explore its potential therapeutic applications. The aldehyde functional group also provides a handle for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

Due to the lack of specific biological data for this compound, no signaling pathways can be definitively described or visualized at this time. Future research would be necessary to elucidate its mechanism of action and any interactions with biological targets.

Conclusion

1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with a confirmed structure and identity. While specific experimental data on its chemical and biological properties are currently scarce in the public domain, its structural relationship to a class of biologically active molecules suggests it may hold potential for further investigation in drug discovery and development. The hypothetical synthetic route provided offers a starting point for its preparation, which would enable detailed characterization and biological evaluation. Further research is warranted to fully understand the chemical behavior and therapeutic potential of this molecule.

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 179406-88-3|1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 179406-88-3 Name: [xixisys.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iipseries.org [iipseries.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into Tetrahydroquinolines: A Technical Guide

Absence of specific data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde necessitates an analysis of related compounds. This guide provides a comprehensive overview of synthetic methods and spectroscopic data for structurally similar tetrahydroquinolines and tetrahydroisoquinolines, offering valuable insights for researchers and drug development professionals.

Due to the current lack of publicly available, detailed spectroscopic and synthetic data specifically for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, this technical guide focuses on providing a robust framework based on closely related and well-characterized analogs. The methodologies and spectral data presented herein for compounds such as 1-isopropyl-1,2,3,4-tetrahydroisoquinoline serve as a valuable reference point for the synthesis and characterization of the target molecule.

Synthetic Approaches to the Tetrahydroquinoline Scaffold

The synthesis of substituted tetrahydroquinolines and their isomers, tetrahydroisoquinolines, is well-established in organic chemistry, with several classical and modern methods employed. These approaches are fundamental for creating the core heterocyclic structure, which can then be further functionalized.

Key Synthetic Methodologies

A prevalent method for the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines involves a multi-step sequence starting from ketoamides. This typically includes the reaction of ketoamides with organomagnesium compounds (Grignard reagents), followed by a cyclization step, often catalyzed by an acid like p-toluenesulfonic acid (PTSA).

Another widely used strategy is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring. This method is particularly versatile for introducing a variety of substituents at the 1-position.

The Bischler-Napieralski reaction is another cornerstone in the synthesis of isoquinoline derivatives. This method involves the cyclodehydration of an N-acyl-β-phenylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords the corresponding 1,2,3,4-tetrahydroisoquinoline.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-substituted tetrahydroisoquinolines, a common structural motif related to the target compound.

Spectroscopic Data for a Related Compound: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

While specific data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unavailable, the following tables summarize the known spectroscopic data for the closely related compound, 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline. This information can serve as a useful benchmark for the characterization of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | |||

| ¹³C | Data not available |

Table 2: Infrared (IR) Spectroscopy Data for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Note: Specific IR absorption bands for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline are not detailed in the available resources. Expected characteristic peaks would include N-H stretching, C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic).

Table 3: Mass Spectrometry (MS) Data for 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data not available |

Note: While a PubChem entry exists for this compound, detailed mass spectral fragmentation data is not provided. The molecular ion peak [M]⁺ would be expected at m/z = 175.27.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of tetrahydroquinoline derivatives, based on common laboratory practices.

General Procedure for Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

-

Iminium Ion Formation: To a solution of the β-arylethylamine in a suitable solvent (e.g., toluene, dichloromethane), the corresponding aldehyde or ketone is added. The reaction mixture is often stirred at room temperature or heated to facilitate the formation of the iminium ion intermediate. In some cases, a dehydrating agent such as molecular sieves is used.

-

Cyclization: An acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added to the reaction mixture. The mixture is then stirred, often with heating, for a period ranging from a few hours to overnight to effect the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.

-

Work-up and Purification: The reaction is quenched, typically with a basic aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-substituted tetrahydroisoquinoline.

Standard Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for data acquisition. For unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often performed.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Standard Protocol for FT-IR Spectroscopic Analysis

-

Sample Preparation: A small amount of the neat liquid or solid compound is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, for solids, a KBr pellet can be prepared.

-

Data Acquisition: The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or the KBr pellet is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Standard Protocol for Mass Spectrometric Analysis

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatography system.

-

Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

This guide, while not specific to the requested molecule due to a lack of available data, provides a solid foundation for researchers working on the synthesis and characterization of novel tetrahydroquinoline derivatives. The presented methodologies and comparative data for related structures offer a valuable starting point for further investigation.

Technical Guide: 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 179406-88-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a substituted tetrahydroquinoline derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and a review of the known biological activities associated with the core tetrahydroquinoline scaffold. This guide serves as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of novel tetrahydroquinoline derivatives.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of various substituents onto this core allows for the fine-tuning of pharmacological properties. This guide focuses on the 1-isopropyl and 6-carbaldehyde substituted derivative, 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, providing a theoretical framework for its synthesis and potential biological relevance.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 179406-88-3 | Internal Database |

| Molecular Formula | C₁₃H₁₇NO | Calculated |

| Molecular Weight | 203.28 g/mol | Calculated |

| Predicted LogP | 2.9 | Calculated |

| Predicted Boiling Point | 335.4 ± 42.0 °C | Calculated |

| Predicted Density | 1.055 ± 0.06 g/cm³ | Calculated |

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not described in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of related tetrahydroquinolines and the formylation of aromatic rings.

Step 1: Synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoline

The synthesis of the N-isopropyl substituted tetrahydroquinoline precursor can be achieved through various methods, including the reductive amination of quinoline or the cyclization of appropriate precursors.

Step 2: Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the 6-position of the tetrahydroquinoline ring can be accomplished via the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2][3][4] The para-position to the nitrogen atom (C6) is the most likely site of formylation due to electronic effects.

Detailed Hypothetical Experimental Protocol

Materials:

-

1-Isopropyl-1,2,3,4-tetrahydroquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-Isopropyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Biological Activity of the Tetrahydroquinoline Scaffold

Specific biological activity data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not available in the current literature. However, the 1,2,3,4-tetrahydroquinoline moiety is a well-established pharmacophore with a broad spectrum of biological activities.[1][5][6] Derivatives of this scaffold have been reported to exhibit:

-

Anticancer Activity: Certain substituted tetrahydroquinolines have shown cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial Activity: The tetrahydroquinoline core has been incorporated into molecules with antibacterial and antifungal properties.[7]

-

Antiviral Activity: Some derivatives have demonstrated potential as antiviral agents.[1]

-

Anti-inflammatory Activity: Anti-inflammatory properties have been observed in this class of compounds.[5][6]

-

Neuroprotective Effects: Tetrahydroquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[7]

The presence of the isopropyl group at the 1-position and the carbaldehyde group at the 6-position would be expected to modulate the biological activity profile of the parent tetrahydroquinoline scaffold. The aldehyde functionality, in particular, can act as a reactive handle for further chemical modifications or may participate in interactions with biological targets.

Signaling Pathways

Due to the absence of specific biological studies on 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, no associated signaling pathways can be definitively described. Research on related tetrahydroquinoline derivatives has implicated various mechanisms of action, but these are highly dependent on the specific substitution pattern of the molecule.

Conclusion

1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde represents an interesting, yet underexplored, derivative of the pharmacologically significant tetrahydroquinoline family. This technical guide has provided a putative synthetic route and a summary of the known biological activities of the core scaffold. Further research is warranted to synthesize this compound, characterize its physicochemical and pharmacological properties, and elucidate its mechanism of action and potential therapeutic applications. The information presented herein serves as a foundational resource for initiating such investigations.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. researchgate.net [researchgate.net]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. Buy 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline [smolecule.com]

A Technical Guide to the Biological Activities of Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant and diverse biological activities.[1][2] This structural unit has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide provides an in-depth overview of the current understanding of the biological potential of tetrahydroquinoline derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5][6]

The anticancer potential of various tetrahydroquinoline derivatives has been quantified using half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cytotoxic activity of selected compounds against various cancer cell lines.

Table 1: Cytotoxicity of Tetrahydroquinolinone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 20d | HCT-116 | Colon Carcinoma | - | [6][7] |

| A549 | Non-small Cell Lung Cancer | - | [8] | |

| 4a | HCT-116 | Colon Carcinoma | Potent | [8] |

| A549 | Non-small Cell Lung Cancer | Potent | [8] | |

| Compound 2 | MCF-7 | Breast Adenocarcinoma | 50 (at 72h) | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | 25 (at 72h) | [9] | |

| 4ag | SNB19 | Glioblastoma | 38.3 | [10] |

| LN229 | Glioblastoma | 40.6 | [10] |

Note: Specific IC50 values for some compounds were not explicitly stated in the source material but were described as exhibiting potent activity at micromolar concentrations.

Table 2: Cytotoxicity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoline 13 | HeLa | Cervical Carcinoma | 8.3 | [11] |

| Tetrahydroquinoline 18 | HeLa | Cervical Carcinoma | 13.15 | [11] |

| Quinoline 12 | PC3 | Prostate Sarcoma | 31.37 | [11] |

| Quinoline 11 | PC3 | Prostate Sarcoma | 34.34 | [11] |

A significant body of research points to the ability of tetrahydroquinoline derivatives to modulate critical signaling pathways involved in cancer cell proliferation and survival. One of the well-documented pathways is the PI3K/AKT/mTOR signaling cascade.

Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by disrupting the PI3K/AKT/mTOR pathway.[6][7] This disruption is often initiated by the induction of massive oxidative stress through the generation of reactive oxygen species (ROS).[6][7]

Other reported anticancer mechanisms for tetrahydroquinoline derivatives include the induction of apoptosis through both intrinsic and extrinsic pathways and cell cycle arrest at the G2/M phase.[5][8] Some derivatives also exhibit anti-migratory properties.[10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoline derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity

The tetrahydroquinoline scaffold is also a key component in compounds exhibiting antimicrobial properties. These derivatives have shown activity against a range of bacteria and fungi.[12][13]

Several novel tetrahydroquinoline derivatives have demonstrated significant antimicrobial activity. For instance, certain 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines have been identified as potent antimicrobial agents.[12] Additionally, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms.[14] A series of newly synthesized quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli.[15]

A detailed table of MIC values was not available in the provided search results.

-

Microorganism Preparation: A standardized inoculum of the target bacterial or fungal strain is prepared.

-

Compound Dilution: The tetrahydroquinoline derivatives are serially diluted in a suitable growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory potential.[3] Their mechanism of action in this context often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

One study synthesized a series of tetrahydroquinoline derivatives and evaluated their anti-inflammatory activities.[3] Compound SF8 showed the lowest IC50 of 29.19 ± 0.25 µg/mL in a DPPH free radical scavenging assay, indicating antioxidant potential which is often linked to anti-inflammatory effects.[3] Some derivatives also demonstrated significant in vivo anti-inflammatory activity in animal models.[3] Furthermore, certain 1,2,4-triazole tetrahydroisoquinoline hybrids have been evaluated as inhibitors of COX-1 and COX-2 enzymes, with some compounds showing IC50 values against COX-2 comparable to or better than the standard drug celecoxib.[16]

-

Animal Model: A suitable animal model, such as rats, is used.

-

Compound Administration: The test animals are administered the tetrahydroquinoline derivative orally.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is given into the paw to induce inflammation.

-

Edema Measurement: The volume of the paw is measured at various time intervals after the carrageenan injection.

-

Activity Assessment: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to a control group.

Neuroprotective Activity

The neuroprotective effects of tetrahydroquinoline derivatives are an emerging area of research. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's disease.[17][18]

6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective properties by mitigating oxidative stress and inflammation in animal models of Parkinson's disease.[17][18] HTHQ can directly scavenge free radicals and modulate cellular antioxidant defense systems.[17] Studies have shown that HTHQ administration leads to a significant decrease in oxidative stress, recovery of antioxidant enzyme activities, and normalization of chaperone-like activity in rats with rotenone-induced Parkinson's disease.[19]

-

Induction: Parkinson's disease can be induced in rats by administering neurotoxins like rotenone.

-

Drug Administration: The neuroprotective agent, such as HTHQ, is administered at a specific dosage (e.g., 25 or 50 mg/kg) for a designated period.[19]

-

Behavioral Assessment: Motor functions and other behavioral parameters are assessed to evaluate the therapeutic effects.

-

Biochemical Analysis: After the experimental period, brain tissues are collected for biochemical analyses, including the measurement of oxidative stress markers, antioxidant enzyme activity, and levels of inflammatory mediators.

General Workflow for Drug Discovery and Evaluation

The development of novel tetrahydroquinoline derivatives as therapeutic agents typically follows a structured workflow from initial design and synthesis to preclinical and clinical evaluation.

This comprehensive process ensures the systematic evaluation of the efficacy and safety of new chemical entities, paving the way for their potential translation into clinical applications.

Tetrahydroquinoline derivatives represent a versatile and promising scaffold in drug discovery, with demonstrated potential across multiple therapeutic areas. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities provides a strong foundation for the development of novel therapeutics. This guide has summarized key quantitative data, outlined essential experimental protocols, and visualized the underlying mechanisms of action to aid researchers and drug development professionals in advancing the study of this important class of compounds. Further investigations, particularly focusing on structure-activity relationships and in vivo efficacy and safety, will be crucial in realizing the full therapeutic potential of tetrahydroquinoline derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Tetrahydroquinoline Compounds: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This structural unit, consisting of a benzene ring fused to a partially saturated piperidine ring, has garnered substantial interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. The unique three-dimensional architecture of the THQ core allows for versatile functionalization, enabling the fine-tuning of its interaction with various biological targets. This guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel tetrahydroquinoline compounds, with a particular focus on their potential as anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Isolation of Novel Tetrahydroquinoline Alkaloids from Natural Sources

Natural products remain a crucial source for the discovery of novel bioactive compounds. Tetrahydroquinoline alkaloids have been isolated from various terrestrial and marine organisms. The general workflow for the isolation and characterization of these compounds is outlined below.

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of tetrahydroquinoline alkaloids from a natural source, such as a marine sponge.

Caption: A generalized workflow for the isolation and identification of novel tetrahydroquinoline alkaloids.

Detailed Experimental Protocol: Isolation from a Marine Sponge

This protocol provides a detailed procedure for the extraction and isolation of novel tetrahydroquinoline alkaloids from a marine sponge, a known source of unique bioactive compounds.[1][2][3]

-

Sample Preparation:

-

Collect the marine sponge sample and freeze-dry it immediately to preserve the chemical integrity of its constituents.

-

Grind the lyophilized sponge material into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

Macerate the powdered sponge material (e.g., 500 g) with methanol (e.g., 3 x 2 L) at room temperature for 24 hours for each extraction.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of dichloromethane and water (1:1, v/v).

-

Separate the layers in a separatory funnel. The organic layer, containing the less polar compounds including many alkaloids, is collected.

-

Repeat the extraction of the aqueous layer with dichloromethane (3x) to ensure complete recovery of the target compounds.

-

Combine all organic layers and evaporate the solvent to yield a dichloromethane fraction.

-

-

Chromatographic Purification:

-

Subject the dichloromethane fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing potential tetrahydroquinoline compounds (visualized, for example, with Dragendorff's reagent for alkaloids).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions of interest using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).

-

Collect the peaks corresponding to pure compounds.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the connectivity of atoms and the overall structure.

-

X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.

-

-

Synthesis of Novel Tetrahydroquinoline Derivatives

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines.[4][5][6][7][8] It is a formal [4+2] cycloaddition reaction involving an imine and an electron-rich alkene.

Experimental Workflow for Povarov Synthesis

The following diagram illustrates the general workflow for the synthesis of a tetrahydroquinoline derivative via a multi-component Povarov reaction.

Caption: A typical workflow for the synthesis and purification of tetrahydroquinoline derivatives.

Detailed Experimental Protocol: Synthesis of a Novel Anticancer Tetrahydroquinoline

This protocol details the synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, a novel tetrahydroquinoline derivative with demonstrated anticancer activity.

Step 1: Synthesis of 4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

A detailed, step-by-step procedure for the synthesis of this specific precursor could not be located in the provided search results. However, a general procedure for the synthesis of similar tetrahydroquinolinones can be adapted.

Step 2: Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate

A detailed, step-by-step procedure for this specific reaction could not be located in the provided search results. A general procedure for the formation of a carbamate from an alcohol and an isocyanate would be followed.

Biological Activity of Novel Tetrahydroquinoline Compounds

Novel tetrahydroquinoline derivatives have shown promising anticancer activity against a variety of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of several novel tetrahydroquinoline derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [9][10]

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives [11]

| Compound | MCF-7 (Breast) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| 10 | > 100 | 68.02 | 34.18 |

| 13 | 19.34 | 21.09 | 23.44 |

| 15 | 15.16 | 18.74 | 18.68 |

| 16 | 9.00 | 11.21 | 13.56 |

Table 3: Anticancer Activity of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) [12]

| Cell Line | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| 4a | 12.18 ± 1.61 | 11.33 ± 0.67 |

Experimental Protocols for Biological Evaluation

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the tetrahydroquinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value.

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[13]

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with the tetrahydroquinoline compound at various concentrations for a specified period.

-

Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

-

Colony Staining: Fix the colonies with a solution of glutaraldehyde and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.[14][15]

-

Cell Treatment: Treat cancer cells with the tetrahydroquinoline compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Mechanism of Action: Targeting Key Signaling Pathways

Novel tetrahydroquinoline derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and PI3K/Akt/mTOR pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Some novel tetrahydroquinoline compounds have been identified as potent inhibitors of this pathway.[16]

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by a novel tetrahydroquinoline derivative.

Caption: Inhibition of the NF-κB pathway by a novel tetrahydroquinoline derivative, which may act by preventing the phosphorylation of IκB by the IKK complex.

The inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of its target genes involved in cell survival and proliferation.[17][18][19][20]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive target for cancer therapy. Several novel tetrahydroquinoline derivatives have been designed and synthesized as inhibitors of this pathway, particularly targeting mTOR kinase.[9][10][21][22][23]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by a novel tetrahydroquinoline derivative.

Caption: A simplified representation of the PI3K/Akt/mTOR pathway, with novel tetrahydroquinoline derivatives acting as inhibitors of mTORC1.

By binding to the mTOR kinase, these novel tetrahydroquinoline compounds can inhibit its activity, leading to the dephosphorylation of its downstream effectors, such as S6K1 and 4E-BP1. This results in the suppression of protein synthesis and, consequently, the inhibition of cell growth and proliferation. Molecular docking studies have suggested that these compounds can fit into the ATP-binding pocket of the mTOR kinase domain, acting as competitive inhibitors.[9][10][21][22][23]

Conclusion

The tetrahydroquinoline scaffold continues to be a highly valuable framework in the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive overview of the key aspects of the discovery and isolation of these compounds, including detailed experimental protocols for their extraction from natural sources and their chemical synthesis. The quantitative data presented highlights the potent anticancer activity of several novel tetrahydroquinoline derivatives. Furthermore, the elucidation of their mechanisms of action, involving the inhibition of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR, provides a rational basis for their further development. The information and methodologies outlined herein are intended to serve as a practical resource for researchers dedicated to advancing the field of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Alkaloids from Marine Sponges | Semantic Scholar [semanticscholar.org]

- 3. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-rad.com [sci-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines [ouci.dntb.gov.ua]

- 7. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis[v1] | Preprints.org [preprints.org]

- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Molecular mechanism of IKK catalytic dimer docking to NF-κB substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Quinoline-6-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of quinoline-6-carbaldehyde and its derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds. A thorough understanding of their structure and electronic properties, elucidated through NMR spectroscopy, is paramount for the rational design and development of new therapeutic agents.

Introduction to the Quinoline-6-carbaldehyde Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom and the extended π-system significantly influences the chemical environment of the constituent protons and carbons, giving rise to characteristic NMR spectra. The introduction of a carbaldehyde group at the 6-position further modulates the electronic distribution within the ring, impacting the chemical shifts and coupling constants of the aromatic protons. This guide will delve into the detailed analysis of these spectral features.

General ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of a quinoline derivative typically exhibits a series of signals in the aromatic region (δ 7.0-9.0 ppm). The protons of the pyridine ring (H2, H3, H4) are generally more deshielded and appear at a lower field compared to the protons of the carbocyclic ring (H5, H7, H8) due to the electron-withdrawing effect of the nitrogen atom.

For quinoline-6-carbaldehyde derivatives, the aldehyde proton (-CHO) gives a characteristic singlet signal at a significantly downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the quinoline ring system show distinct splitting patterns based on their coupling with neighboring protons.

Table 1: Representative ¹H NMR Data for a Quinoline-6-carbaldehyde Derivative: 2-Chloro-6-methylquinoline-3-carbaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.73 | s | - |

| H-5 | 7.21 | s | - |

| H-7 | 8.12 | dd | - |

| H-8 | 7.83 | d | - |

| -CHO | 10.61 | s | - |

| -CH₃ | 2.4 (approx.) | s | - |

Note: The data presented is for 2-chloro-6-methylquinoline-3-carbaldehyde and serves as a reference. The exact chemical shifts for quinoline-6-carbaldehyde will vary but are expected in similar regions.

General ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides valuable information about the carbon framework of quinoline-6-carbaldehyde derivatives. The carbon atoms of the quinoline ring typically resonate in the range of δ 120-155 ppm. The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, usually above δ 190 ppm. The chemical shifts of the quaternary carbons (C4a, C8a) are also diagnostic.

Table 2: Representative ¹³C NMR Data for a Quinoline-6-carbaldehyde Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~138 |

| C-4 | ~148 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~135 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-8a | ~147 |

| -CHO | >190 |

Note: This is a generalized representation. Specific chemical shifts will be influenced by the substituents on the quinoline ring.

Experimental Protocols

Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[1]

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

Materials:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool DMF to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this reagent, add the substituted acetanilide portion-wise.

-

After the addition is complete, heat the reaction mixture to 80-90°C and reflux for several hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of quinoline-6-carbaldehyde derivatives.

NMR Sample Preparation and Analysis

Materials:

-

Quinoline-6-carbaldehyde derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tube

-

Pipette and filter

Procedure:

-

Weigh the required amount of the purified quinoline-6-carbaldehyde derivative.

-

Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectroscopic techniques are indispensable tools for the structural elucidation of quinoline-6-carbaldehyde derivatives. The characteristic chemical shifts and coupling patterns provide a detailed fingerprint of the molecule, enabling unambiguous structure confirmation and providing insights into the electronic environment of the quinoline scaffold. The experimental protocols outlined in this guide offer a reliable framework for the synthesis and NMR analysis of this important class of compounds, facilitating further research and development in the field of medicinal chemistry.

References

Mass Spectrometry Analysis of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the novel synthetic compound, 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. This document outlines expected fragmentation patterns, detailed experimental protocols for gas and liquid chromatography-mass spectrometry, and contextualizes the analysis within a potential drug discovery workflow.

Introduction to this compound

This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prominent feature in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The presence of the isopropyl group at the 1-position and a carbaldehyde group at the 6-position suggests potential for unique chemical reactivity and biological interactions, making its accurate characterization crucial for research and development. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel chemical entities.

Predicted Mass Spectral Fragmentation

A definitive mass spectrum for this compound is not publicly available. However, based on the principles of mass spectrometry and known fragmentation patterns of related structures, a theoretical fragmentation pathway can be predicted. The molecular weight of the compound (C13H17NO) is 203.28 g/mol .

Key Predicted Fragmentation Pathways:

-

Loss of the Isopropyl Group: A common fragmentation for isopropyl-substituted compounds is the loss of the isopropyl radical (•CH(CH3)2), leading to a fragment ion with a mass-to-charge ratio (m/z) of 160.

-

Loss of the Aldehyde Group: Fragmentation may occur via the loss of the formyl radical (•CHO), resulting in a fragment at m/z 174, or through the loss of carbon monoxide (CO), yielding a fragment at m/z 175.

-

Cleavage of the Tetrahydroquinoline Ring: The saturated heterocyclic ring may undergo fragmentation, including retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions.

-

Benzylic Cleavage: The bond adjacent to the aromatic ring is susceptible to cleavage, which can lead to the formation of a stable tropylium-like ion, a common feature in the mass spectra of alkyl-substituted aromatic compounds.

Table 1: Predicted Major Fragment Ions

| Predicted Fragment Ion | m/z (Nominal Mass) | Proposed Neutral Loss |

| [M]+• | 203 | - |

| [M - CH(CH3)2]+ | 160 | Isopropyl radical |

| [M - CHO]+ | 174 | Formyl radical |

| [M - CO]+• | 175 | Carbon monoxide |

| [M - C3H7N]+• | 146 | C3H7N (from ring) |

Experimental Protocols

The analysis of this compound can be effectively performed using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of relatively volatile and thermally stable small molecules.[2]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

GC Conditions:

| Parameter | Value |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of small molecules and is particularly useful for compounds that are not amenable to GC-MS.[3] Electrospray ionization (ESI) is a common ionization source for such analyses.[4]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen at a flow rate of 800 L/hr |

| Desolvation Temperature | 350 °C |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan and Tandem MS (MS/MS) of the precursor ion at m/z 204.1 |

Data Interpretation and Visualization

Analytical Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Caption: Workflow for the mass spectrometric analysis of a novel compound.

Hypothetical Signaling Pathway Involvement

Quinoline derivatives are known to interact with various biological targets. While the specific activity of this compound is yet to be determined, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and proliferation, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway by the target compound.

Conclusion

The mass spectrometric analysis of this compound is a critical step in its characterization. This guide provides a comprehensive framework for researchers to approach this analysis, from predicting fragmentation patterns to establishing robust experimental protocols. The successful application of these methods will enable the unambiguous identification and quantification of this novel compound, facilitating further investigation into its chemical properties and potential biological activities. The provided workflows and hypothetical pathway serve as a conceptual foundation for integrating this analytical data into broader drug discovery and development programs.

References

Lacking definitive quantitative data in public databases, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in various organic solvents. This document outlines the prevailing experimental protocols and data presentation standards used in the pharmaceutical and chemical industries.

Physicochemical Properties (Predicted)

A preliminary understanding of the molecule's properties can aid in solvent selection and analytical method development. Based on its structure—a tetrahydroquinoline core with isopropyl and carbaldehyde substituents—the following characteristics can be inferred:

-

Polarity: The presence of a nitrogen atom and a carbonyl group introduces polarity, suggesting potential solubility in polar organic solvents.

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, and the carbonyl oxygen can also participate in hydrogen bonding.

-

Molecular Weight: The molecular formula is C13H17NO.[1]

These features suggest that 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde will likely exhibit good solubility in a range of organic solvents, particularly those with some degree of polarity.

Quantitative Solubility Data Presentation

When experimentally determined, the solubility data for 1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde should be summarized in a clear and structured format. The following tables provide a template for presenting thermodynamic and kinetic solubility data.

Table 1: Thermodynamic (Equilibrium) Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Example: Acetonitrile | 25 | Data | Data | Shake-Flask |

| Example: Ethanol | 25 | Data | Data | Shake-Flask |

| Example: Dichloromethane | 25 | Data | Data | Shake-Flask |

| Example: Toluene | 25 | Data | Data | Shake-Flask |

| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Shake-Flask |

Table 2: Kinetic Solubility Data

| Organic Solvent (Aqueous Buffer with co-solvent) | Co-solvent % | Incubation Time (h) | Solubility (µM) | Method |

| Example: Phosphate-Buffered Saline (PBS) with DMSO | 1% | 2 | Data | Nephelometry |

| Example: PBS with DMSO | 1% | 24 | Data | Nephelometry |

| Example: PBS with Acetonitrile | 5% | 2 | Data | Direct UV |

Experimental Protocols